molecular formula C5H4F5N B3097992 3,3,4,4,4-Pentafluoropentanenitrile CAS No. 13265-56-0

3,3,4,4,4-Pentafluoropentanenitrile

Cat. No.: B3097992
CAS No.: 13265-56-0
M. Wt: 173.08 g/mol
InChI Key: XEJRGCHSIGQKAH-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoropentanenitrile is a chemical compound with the molecular formula C5H4F5N and a molecular weight of 173.08 . It is used in the synthesis of various products .


Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, four hydrogen atoms, five fluorine atoms, and one nitrogen atom .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 116.0±40.0 °C and its density is predicted to be 1.313±0.06 g/cm3 .

Scientific Research Applications

  • Chemical Bonding and Synthesis:

    • Rodil and Muhl (2004) explored the bonding in amorphous carbon nitride, highlighting the significance of sp² CN bonds in high-nitrogen content films. This research is crucial for understanding the bonding regimes in carbon-nitride materials, which could be relevant for materials like 3,3,4,4,4-Pentafluoropentanenitrile (Rodil & Muhl, 2004).
    • Jacobsen et al. (1999) investigated the Lewis acid properties of tris(pentafluorophenyl)borane, forming nitrile complexes which are significant in the context of the bonding and structural properties of fluorinated nitriles (Jacobsen et al., 1999).
  • Material Properties and Applications:

    • Xu et al. (2017) conducted research on energetic metal pentazolate hydrates, which can decompose to dinitrogen with high energy release. Such studies are essential for understanding the energetic properties of nitrogen-rich compounds, potentially including fluorinated nitriles (Xu et al., 2017).
    • Ong et al. (2016) reviewed the use of graphitic carbon nitride in photocatalysis and environmental remediation. This research indicates the potential applications of fluorinated nitriles in similar contexts, given their related chemical structures (Ong et al., 2016).
  • Advanced Material Synthesis and Characterization:

    • Filler et al. (2003) examined the reaction of nitriles on surfaces, which is significant for understanding the surface chemistry and potential applications of this compound in material synthesis and modification (Filler et al., 2003).
    • Berry (2012) discussed the role of three-center/four-electron bonds in catalytic intermediates, relevant for understanding the reactivity and potential catalytic applications of fluorinated nitriles (Berry, 2012).

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5N/c6-4(7,2-1-3-11)5(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJRGCHSIGQKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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